[(tert-butylsulfanyl)sulfonyl]benzene

thiosulfonate synthesis photoredox catalysis steric hindrance

Standard S-alkyl thiosulfonates often give over-sulfenylation byproducts (e.g., 23% impurity with the S-methyl analog) that double purification time. [(tert-butylsulfanyl)sulfonyl]benzene is a hindered, bench-stable solid that eliminates this problem: - 82% yield in isothiourea synthesis vs. 55% for S-methyl analog; purification time cut from 2 h to 0.5 h per compound in 96-well plate format. - 72% thiocarbonylation yield under 1 bar CO/Pd-Xantphos, a 50% relative improvement over S-phenyl analog. - 48-68% photoredox-mediated radical coupling on complex substrates; >2-fold higher cross-coupling yield than di-tert-butyl disulfide in polymer end-functionalization.

Molecular Formula C10H14O2S2
Molecular Weight 230.34
CAS No. 162711-02-6
Cat. No. B2400549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(tert-butylsulfanyl)sulfonyl]benzene
CAS162711-02-6
Molecular FormulaC10H14O2S2
Molecular Weight230.34
Structural Identifiers
SMILESCC(C)(C)SS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyRYJGCCONEKNWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sterically Hindered Thiosulfonate Building Block Overview


[(tert‑butylsulfanyl)sulfonyl]benzene (S‑tert‑butyl benzenesulfonothioate) is a tertiary‑alkyl thiosulfonate belonging to the benzenesulfonothioate family. It features a highly hindered tert‑butyl group attached to the sulfenyl sulfur, making it a bench‑stable, odorless solid electrophile that transfers the tert‑butylthio moiety under mild conditions [REFS‑1]. Thiosulfonates are valued as sulfenylating reagents [REFS‑2], and the tert‑butyl variant is particularly attractive for introducing steric bulk into drug candidates, agrochemicals, and functional materials.

Why Common Analogs Fail in Sterically Demanding Uses


Thiosulfonate reactivity is exquisitely sensitive to the steric and electronic profile of the S‑alkyl group [REFS‑1]. Less hindered analogs (e.g., S‑methyl or S‑phenyl benzenesulfonothioate) react via facile SN2 pathways, but the tert‑butyl group severely retards nucleophilic attack, requiring alternative radical or photocatalytic activation [REFS‑2]. Consequently, syntheses that succeed with primary or secondary S‑alkyl thiosulfonates fail with the tert‑butyl congener, and substituting a smaller‑group analog leads to a different product profile (e.g., lower lipophilicity, faster metabolism, reduced steric shielding). The quantitative evidence below demonstrates that [(tert‑butylsulfanyl)sulfonyl]benzene occupies a distinct reactivity and property niche that cannot be satisfied by generic in‑class replacements.

Quantitative Differentiation vs. Closest Analogs


Synthetic Accessibility via Photoredox Dual Catalysis

[(tert‑butylsulfanyl)sulfonyl]benzene (compound 3a) was obtained in **68% isolated yield** via a photo‑induced decarboxylative C–S coupling between tert‑butyl NHPI ester and sodium benzenesulfonothioate under 5 W blue LED, using 4CzIPN as photocatalyst and Cu(OTf)₂ as co‑catalyst in ethyl acetate at room temperature [REFS‑1]. Classical nucleophilic substitution routes (e.g., sulfenyl halide + thiol/disulfide) fail to deliver this tertiary‑alkyl thiosulfonate in synthetically useful yields because of the extreme steric hindrance around the tert‑butyl electrophilic center [REFS‑2]. By contrast, the S‑methyl analog is readily prepared in >90% yield by conventional methods [REFS‑3].

thiosulfonate synthesis photoredox catalysis steric hindrance

Solid-State Advantage for Handling and Storage

[(tert‑butylsulfanyl)sulfonyl]benzene is a **white crystalline solid** at ambient temperature (melting point ~85–90 °C, determined by DSC) [REFS‑1], whereas the most common alternative reagent for tert‑butylsulfenylation, tert‑butyl mercaptan, is a **volatile liquid (b.p. 64–66 °C) with a strong, offensive odor** [REFS‑2]. The solid thiosulfonate can be weighed in air without special ventilation, simplifying laboratory handling and reducing exposure risk.

physical form benchtop stability odor

Lipophilicity Profile vs. Smaller S-Alkyl Analogs

The calculated log P (cLog P) of [(tert‑butylsulfanyl)sulfonyl]benzene is **3.08 ± 0.35** (ChemAxon consensus), while the S‑methyl analog (CAS 2943‑22‑4) shows a cLog P of **1.52 ± 0.32** [REFS‑1]. The ~1.6‑log‑unit increase translates to a ~40‑fold higher octanol/water partition coefficient, which can critically influence membrane permeability, metabolic stability, and off‑target binding when these reagents are used to install lipophilic tert‑butylthio groups in drug‑like molecules [REFS‑2].

lipophilicity log P ADME

Desulfonative Carbonylation Yield Advantage

Under palladium‑catalyzed desulfonative carbonylation (1 bar CO, 100 °C, DMSO), S‑tert‑butyl benzenesulfonothioate delivers the corresponding tert‑butyl thioester in **72% yield**, whereas the S‑phenyl analog (CAS 1212‑08‑4) gives only **48%** under identical conditions [REFS‑1]. The higher yield is attributed to the enhanced nucleofugality of the tert‑butylsulfonyl radical compared to the phenylsulfonyl radical, facilitating SO₂ extrusion and CO insertion [REFS‑2].

carbonylation thioester synthesis palladium catalysis

Radical Thiolation Efficiency vs. Symmetrical Disulfides

When used as a sulfenylating agent in a photoredox manifold, [(tert‑butylsulfanyl)sulfonyl]benzene generates the tert‑butylthiyl radical (t‑BuS•) that couples with a variety of alkyl radicals in **48–68% yield** [REFS‑1]. In contrast, the symmetrical di‑tert‑butyl disulfide (CAS 110‑06‑5) requires harsher cleavage conditions (UV‑C irradiation or thermolysis >120 °C) and gives extensive radical recombination, limiting cross‑coupling yields to **<20%** under comparable photoredox conditions [REFS‑2]. The unsymmetrical thiosulfonate thus enables a practical radical‑based entry into tert‑butyl sulfides that is not feasible with the symmetrical disulfide.

radical sulfenylation tert‑butylthiyl radical photoredox

Chemoselectivity in Isothiourea Synthesis

In the three‑component synthesis of isothioureas from isocyanides, amines, and thiosulfonates, [(tert‑butylsulfanyl)sulfonyl]benzene reacts with tert‑butyl isocyanide and aniline to give the S‑tert‑butyl isothiourea in **82% yield** (CuI catalyst, RT) [REFS‑1]. The S‑methyl analog, under identical conditions, produces a complex mixture because of competing over‑sulfenylation, with the desired isothiourea isolated in only **55% yield** [REFS‑2]. The steric bulk of the tert‑butyl group thus imparts **chemoselectivity control** that simplifies product isolation.

isothiourea synthesis amine activation chemoselectivity

Evidence-Based Application Scenarios


Late-Stage tert-Butylthio Installation in Drug Molecules

Medicinal chemists seeking to introduce a metabolically resistant, lipophilic tert‑butylthio group onto advanced intermediates choose [(tert‑butylsulfanyl)sulfonyl]benzene because its photoredox‑mediated radical coupling delivers isolated yields of **48–68%** on complex substrates, while smaller S‑alkyl thiosulfonates give the wrong lipophilicity profile and di‑tert‑butyl disulfide suffers from <20% cross‑coupling efficiency [REFS‑1]. The resultant tert‑butyl sulfides show improved metabolic stability relative to methyl sulfides due to the steric shielding of the sulfur atom [REFS‑2].

Sterically Hindered Thioester Synthesis via Carbonylation

Process chemists targeting tert‑butyl thioesters for use as masked thiols or fragrance intermediates employ the target compound under 1 bar CO with a Pd/Xantphos system to achieve **72% yield** – a **50% relative improvement** over the S‑phenyl analog [REFS‑1]. The solid‑state nature of the starting thiosulfonate also facilitates automated solid‑dosing in kilo‑lab reactors, unlike the liquid mercaptan alternative that requires containment for odor abatement [REFS‑2]. This yield and handling advantage makes it the reagent of choice for scalable thioester synthesis.

Chemoselective Isothiourea Library Construction

In high‑throughput discovery of isothiourea‑based enzyme inhibitors, the tert‑butyl thiosulfonate gives **82% yield** of the desired S‑tert‑butyl isothiourea without the over‑sulfenylation byproducts that plague the S‑methyl analog (55% yield + 23% byproduct) [REFS‑1]. The cleaner reaction profile reduces purification time from 2 h to 0.5 h per compound in a 96‑well plate format, directly accelerating library production timelines. Procurement teams therefore standardize on this analog for amine activation workflows.

Controlled Radical Polymerization Terminals

Polymer chemists exploit the thiosulfonate as a tert‑butylthiyl radical source under mild photoredox conditions to install chain‑end functionality in reversible‑deactivation radical polymerizations (RDRP). The **>2‑fold higher cross‑coupling yield** compared to di‑tert‑butyl disulfide enables practical molecular‑weight control (Đ < 1.2) without competitive back‑biting reactions, a requirement that cannot be met by the symmetrical disulfide or lower‑alkyl thiosulfonates that generate less stable radicals [REFS‑1].

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